molecular formula C14H17F3N6O B2653397 3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034202-42-9

3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No. B2653397
CAS RN: 2034202-42-9
M. Wt: 342.326
InChI Key: XUQSCPWVEBPSSH-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic compounds, specifically triazole compounds . Triazoles are nitrogenous heterocyclic moieties and have a molecular formula C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors . Various methods exist to introduce this functionality .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a trifluoromethyl group (-CF3), a pyrazole ring, and a tetrahydro-[1,2,4]triazolo[4,3-a]pyridine ring . The exact structure would need to be determined through methods such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reactants involved. Triazole compounds, which are part of this molecule, are known to show versatile biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Triazole compounds are known to have good thermal stability . The trifluoromethyl group also has significant electronegativity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Studies on the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and related derivatives incorporating various moieties highlight the interest in developing new heterocyclic compounds. These efforts aim to explore their potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel pyrazolopyrimidines derivatives has been reported for their potential anticancer and anti-5-lipoxygenase activities, showcasing the medicinal chemistry applications of such compounds (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system , suggesting that this compound could potentially have a similar mechanism of action.

Future Directions

Future research could focus on further exploring the properties and potential uses of this compound. Given the biological activity of triazole compounds , this compound could potentially be used in the development of new pharmaceuticals or drugs. Further studies could also explore the synthesis of this compound and related compounds .

properties

IUPAC Name

3,5-dimethyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N6O/c1-7-12(8(2)20-19-7)13(24)18-5-11-22-21-10-4-3-9(6-23(10)11)14(15,16)17/h9H,3-6H2,1-2H3,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQSCPWVEBPSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide

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